
7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticoagulant and Antithrombotic Therapy
Cardiovascular diseases caused by blood coagulation system disorders are a significant global health concern. Research indicates that blood clotting factors play a crucial role in thrombotic processes. Among these factors, factor Xa occupies a key position in the blood coagulation cascade. Additionally, factor XIa is a promising target because inhibiting it can suppress thrombosis with limited impact on normal hemostasis .
Dual Inhibitors: The development of dual inhibitors—new-generation anticoagulants—is essential. Researchers have designed novel compounds that combine fragments of pyrrolo [3,2,1-ij]quinolin-2-one and thiazole , connected through a hydrazine linker. These hybrid molecules were synthesized using a two-stage method, starting from 5,6-dihydropyrrolo [3,2,1-ij]quinoline-1,2-diones and thiosemicarbazide. The resulting compounds show potential as dual inhibitors of both coagulation factors Xa and XIa .
Natural Occurrence and Biological Activity
6-Substituted derivatives of 5,6-dihydro-α-pyrones occur widely in nature, particularly in plants and bacteria. These compounds possess an α, β-unsaturated δ-ring structure and exhibit various biological activities. Further exploration of their natural occurrence and potential therapeutic effects is ongoing .
Practical Synthesis
Efficient synthesis methods for natural PGE3 and 5,6-dihydro PGE3 have been developed. These compounds are of interest due to their biological relevance and potential therapeutic applications. The two-component coupling process enables practical access to these valuable molecules .
Wirkmechanismus
5,6-Dihydro PGE3, also known as 7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid or 7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid, is a complex compound with potential biological activity.
Mode of Action
It is unclear how this compound interacts with its targets and what changes result from this interaction .
Pharmacokinetics
More research is needed to outline these properties .
Action Environment
More studies are needed to understand how these factors affect the compound’s action .
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3+,13-12+/t15-,16+,17+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPLGKUICBQJOS-NFRSEMAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid | |
Q & A
Q1: What is the primary biological activity of 5,6-DIHYDRO PGE3?
A1: 5,6-DIHYDRO PGE3 exhibits anti-aggregatory activity on platelets. [] This means it can inhibit the clumping together of platelets, which is a crucial step in blood clot formation.
Q2: How does the anti-aggregatory potency of 5,6-DIHYDRO PGE3 compare to other prostaglandins?
A2: Research indicates that the anti-aggregatory potency of 5,6-DIHYDRO PGE3, along with PGE1 and 13,14-dihydro-PGE1, is significantly lower in patients with coronary artery disease compared to healthy individuals. [] This suggests potential differences in platelet sensitivity or prostaglandin metabolism in individuals with this condition.
Q3: Are there factors that can influence the anti-aggregatory potency of 5,6-DIHYDRO PGE3?
A3: Yes, research suggests that blood plasma components, specifically albumin, can impact the anti-aggregatory potency of prostaglandins. [] This highlights the complexity of biological systems and the need to consider factors beyond the compound itself when studying its activity.
Q4: Are there efficient synthetic routes for producing 5,6-DIHYDRO PGE3?
A4: Yes, studies have reported a highly efficient synthesis of natural PGE3 and 5,6-DIHYDRO PGE3 utilizing a two-component coupling process. [, ] This suggests that researchers have developed effective methods for producing this compound for research purposes.
Q5: Has 5,6-DIHYDRO PGE3 been identified in nature?
A5: Yes, 5,6-DIHYDRO PGE3 has been identified as a naturally occurring prostaglandin. [] This discovery suggests potential physiological roles and warrants further investigation into its biosynthesis and biological functions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

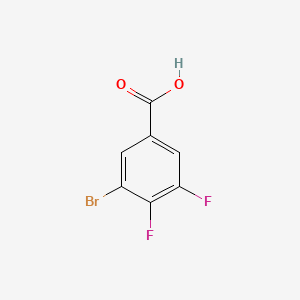
![Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B569939.png)
![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)
![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)
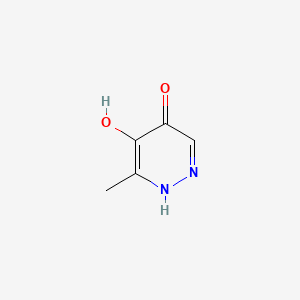
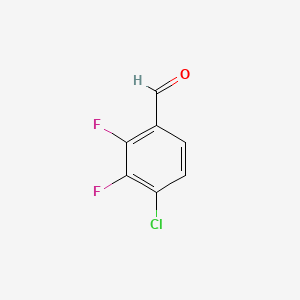
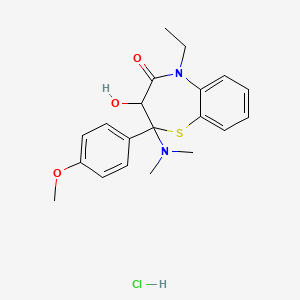

![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)
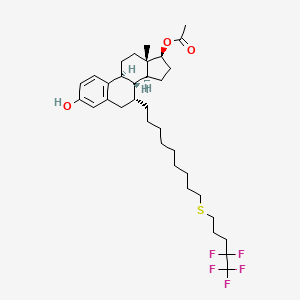
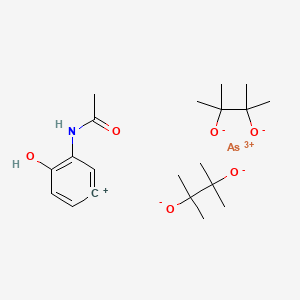
![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B569959.png)
![1,3,8,8-Tetramethyl-8,9-dihydropyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B569960.png)